Cyclopropyl-(4-methyl-3-nitro-phenyl)-amine
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Overview
Description
Cyclopropyl-(4-methyl-3-nitro-phenyl)-amine is an organic compound characterized by a cyclopropyl group attached to a 4-methyl-3-nitro-phenyl group through an amine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(4-methyl-3-nitro-phenyl)-amine typically involves the following steps:
Nitration: The starting material, 4-methylphenylamine, undergoes nitration to introduce a nitro group at the 3-position, forming 4-methyl-3-nitro-phenylamine.
Cyclopropylation: The nitro-substituted phenylamine is then reacted with cyclopropyl bromide in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(4-methyl-3-nitro-phenyl)-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products
Reduction: Cyclopropyl-(4-methyl-3-amino-phenyl)-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cyclopropyl-(4-methyl-3-nitro-phenyl)-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Biological Studies: It can be used in studies to understand the interaction of nitro-substituted aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of Cyclopropyl-(4-methyl-3-nitro-phenyl)-amine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-(4-chloro-3-nitro-phenyl)-amine: Similar structure but with a chloro group instead of a methyl group.
Cyclopropyl-(4-methyl-3-amino-phenyl)-amine: The nitro group is reduced to an amine group.
Uniqueness
Cyclopropyl-(4-methyl-3-nitro-phenyl)-amine is unique due to the presence of both a cyclopropyl group and a nitro group on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-cyclopropyl-4-methyl-3-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-2-3-9(11-8-4-5-8)6-10(7)12(13)14/h2-3,6,8,11H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBBDQZUPKGWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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